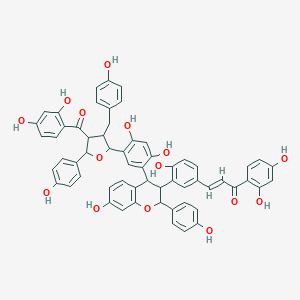

Alatachalcone

Beschreibung

Eigenschaften

CAS-Nummer |

142451-50-1 |

|---|---|

Molekularformel |

C15H24ClNO2 |

Molekulargewicht |

1009 g/mol |

IUPAC-Name |

(E)-3-[3-[4-[5-[4-(2,4-dihydroxybenzoyl)-5-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)methyl]oxolan-2-yl]-2,4-dihydroxyphenyl]-7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]-4-hydroxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C60H48O15/c61-34-9-1-30(2-10-34)24-46-56(57(73)41-19-16-38(65)26-50(41)70)59(33-7-13-36(63)14-8-33)75-60(46)45-28-44(51(71)29-52(45)72)54-42-20-17-39(66)27-53(42)74-58(32-5-11-35(62)12-6-32)55(54)43-23-31(4-22-48(43)68)3-21-47(67)40-18-15-37(64)25-49(40)69/h1-23,25-29,46,54-56,58-66,68-72H,24H2/b21-3+ |

InChI-Schlüssel |

BGVKMLWXPHVRBN-WSVFEZOKSA-N |

SMILES |

C1=CC(=CC=C1CC2C(C(OC2C3=C(C=C(C(=C3)C4C(C(OC5=C4C=CC(=C5)O)C6=CC=C(C=C6)O)C7=C(C=CC(=C7)C=CC(=O)C8=C(C=C(C=C8)O)O)O)O)O)C9=CC=C(C=C9)O)C(=O)C1=C(C=C(C=C1)O)O)O |

Isomerische SMILES |

C1=CC(=CC=C1CC2C(C(OC2C3=C(C=C(C(=C3)C4C(C(OC5=C4C=CC(=C5)O)C6=CC=C(C=C6)O)C7=C(C=CC(=C7)/C=C/C(=O)C8=C(C=C(C=C8)O)O)O)O)O)C9=CC=C(C=C9)O)C(=O)C1=C(C=C(C=C1)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1CC2C(C(OC2C3=C(C=C(C(=C3)C4C(C(OC5=C4C=CC(=C5)O)C6=CC=C(C=C6)O)C7=C(C=CC(=C7)C=CC(=O)C8=C(C=C(C=C8)O)O)O)O)O)C9=CC=C(C=C9)O)C(=O)C1=C(C=C(C=C1)O)O)O |

Synonyme |

Alatachalcone |

Herkunft des Produkts |

United States |

Natural Occurrence and Botanical Source Investigations

Ethnobotanical Context of Lophira alata in Traditional Medicine Systems

Lophira alata, commonly known as the red ironwood tree or Azobé, has a rich history of use in traditional African medicine. Various parts of the plant, including the leaves, stem bark, and roots, are utilized to treat a wide array of ailments.

In traditional medicine systems, particularly in West and Central Africa, decoctions and infusions of Lophira alata are employed for their purported therapeutic properties. The plant is traditionally used in the management of a diverse range of conditions, including:

Pain and Inflammation: Extracts from the plant are used to alleviate pain and reduce inflammation.

Fever and Malaria: It is a component of traditional remedies for fever and has been investigated for its antiplasmodial properties.

Microbial Infections: The plant is used to treat various bacterial and fungal infections.

Gastrointestinal Issues: Traditional preparations are used to address stomach problems and dysentery.

Cardiovascular and Respiratory Ailments: It is used in remedies for heart problems, costal pain, and respiratory diseases.

Central Nervous System Disorders: The plant has been traditionally used to manage conditions like convulsions and epilepsy.

Cancer: In some traditional practices, it is included in herbal formulations for the treatment of cancer.

The ethnobotanical uses of Lophira alata are summarized in the table below:

| Plant Part | Traditional Medicinal Use |

| Stem Bark | Treatment of fever, pain, inflammation, microbial infections, gastrointestinal issues, cardiovascular problems, and central nervous system disorders. |

| Leaves | Used for managing fever, malaria, pain, and inflammation. |

| Roots | Employed in remedies for cancer and various other ailments. |

Phytochemical Profiling of Lophira alata Extracts

Phytochemical investigations of Lophira alata have revealed a complex mixture of secondary metabolites, which are believed to contribute to its medicinal properties. Extracts from various parts of the plant have been found to contain a diverse range of chemical compounds.

Preliminary phytochemical screening of aqueous and ethanolic extracts of the stem bark and leaves has indicated the presence of several classes of compounds, including:

Alkaloids

Tannins

Saponins

Flavonoids

Triterpenoids

Phytosterols

Glycosides

More detailed chemical studies have led to the isolation and characterization of specific compounds from Lophira alata. These include a variety of biflavonoids, chalcones, and other phenolic compounds. The presence of these compounds underscores the plant's potential as a source of bioactive molecules.

A summary of the major phytochemicals identified in Lophira alata is presented in the following table:

| Class of Compound | Specific Compounds Isolated | Plant Part |

| Chalcones | Alatachalcone, Lophirachalcone (B1675075), Lophirones (A, B, C), Mbamichalcone, Bongosin | Stem Bark |

| Biflavonoids | Lophirones (L, M), Lophiroflavans (A, B, C) | Leaves, Stem Bark |

| Flavonoids | Luteolin | Leaves |

| Glycosides | Lithospermoside | Leaves |

| Isoflavonoids | Various isoflavonoid (B1168493) derivatives | Stem Heartwood |

| Cyanoglucosides | Lophirosides (A1, A2, B1, B2) | Bark |

| Other Phenolics | Lophiraic Acid | Not specified |

Targeted Isolation Methodologies for this compound

This compound, a chalcone (B49325) tetramer, was first isolated from the medicinal plant Lophira alata. The isolation process involved the extraction of the plant material followed by a series of chromatographic techniques to separate the complex mixture of phytochemicals.

While the specific details of the initial isolation of this compound are not extensively documented in publicly available literature, the general approach for isolating chalcones from plant extracts typically involves the following steps:

Extraction: The dried and powdered plant material (in this case, likely the stem bark of Lophira alata) is subjected to solvent extraction. Common solvents used for extracting chalcones include methanol, ethanol, or acetone. This process yields a crude extract containing a mixture of compounds.

Fractionation: The crude extract is then partitioned using solvents of varying polarity to separate compounds into different fractions. This step helps in reducing the complexity of the mixture.

Chromatographic Separation: The fractions containing chalcones are further purified using various chromatographic techniques. Column chromatography is a widely used method, often employing silica (B1680970) gel or Sephadex as the stationary phase. A gradient elution system with a mixture of solvents (e.g., hexane, ethyl acetate (B1210297), and methanol) is typically used to separate the individual compounds based on their polarity.

Final Purification: The fractions containing the target compound, this compound, are collected and may be subjected to further purification steps, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to obtain the pure compound.

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

The isolation of this compound was part of a study that also identified another chalcone tetramer, lophirachalcone, from the same plant source.

Analogous Chalcones and Flavonoids from Lophira alata

The following table provides a list of some of the notable analogous chalcones and flavonoids that have been isolated from Lophira alata:

| Compound Name | Class | Plant Part of Isolation |

| Lophirachalcone | Chalcone Tetramer | Stem Bark |

| Lophirone A | Chalcone Dimer | Not specified |

| Lophirone B | Chalcone Dimer | Stem Bark |

| Lophirone C | Chalcone Dimer | Stem Bark |

| Lophirone L | Biflavonoid | Leaves |

| Lophirone M | Biflavonoid | Leaves |

| Mbamichalcone | Chalcone Dimer | Stem Bark |

| Bongosin | Chalcone Dimer | Stem Bark |

| Lophiroflavan A | Tetraflavonoid | Stem Bark |

| Lophiroflavan B | Tetraflavonoid | Stem Bark |

| Lophiroflavan C | Tetraflavonoid | Stem Bark |

| Luteolin | Flavone | Leaves |

| Lithospermoside | Flavonoid Glycoside | Leaves |

| Various Isoflavonoids | Isoflavonoid | Stem Heartwood |

The presence of this diverse array of chalcones and flavonoids highlights the chemical complexity of Lophira alata and suggests a common biosynthetic pathway for these related compounds within the plant.

Biosynthetic Pathways and Precursor Studies

General Phenylpropanoid Biosynthetic Pathways of Chalcones

The journey to chalcone (B49325) formation begins with the amino acid phenylalanine, which is converted into p-coumaroyl-CoA through a series of enzymatic steps. These initial steps involve phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) nih.govresearchgate.net. PAL catalyzes the deamination of phenylalanine to trans-cinnamic acid, marking the first committed step in the phenylpropanoid pathway nih.govoup.com. Subsequently, C4H hydroxylates trans-cinnamic acid to p-coumaric acid, followed by the CoA ligation to form p-coumaroyl-CoA nih.gov.

The pivotal enzyme in chalcone biosynthesis is chalcone synthase (CHS), also known as naringenin-chalcone synthase (EC 2.3.1.74) wikipedia.orgoup.commdpi.com. CHS, a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction yields naringenin (B18129) chalcone, the fundamental backbone structure of all flavonoids wikipedia.orgwikipedia.orgmdpi.comwikipedia.org. Naringenin chalcone can then spontaneously isomerize to naringenin, a flavanone, or undergo further enzymatic modifications to produce diverse flavonoid subclasses wikipedia.orgfrontiersin.org.

Table 1: Key Enzymes in General Chalcone Biosynthesis

| Enzyme Name | EC Number | Substrates | Product(s) | Primary Role |

| Phenylalanine Ammonia-Lyase (PAL) | 4.3.1.24 | Phenylalanine | trans-Cinnamic acid | First committed step in phenylpropanoid pathway |

| Cinnamate 4-Hydroxylase (C4H) | 1.14.13.111 | trans-Cinnamic acid | p-Coumaric acid | Hydroxylation of cinnamic acid |

| 4-Coumarate:CoA Ligase (4CL) | 6.2.1.12 | p-Coumaric acid, ATP, CoA | p-Coumaroyl-CoA | Activation of p-coumaric acid |

| Chalcone Synthase (CHS) | 2.3.1.74 | p-Coumaroyl-CoA, 3 x Malonyl-CoA | Naringenin chalcone | First committed step in flavonoid biosynthesis |

| Chalcone Isomerase (CHI) | 5.3.1.6 | Naringenin chalcone | Naringenin (flavanone) | Isomerization of chalcones to flavanones |

Proposed Biosynthesis of Alatachalcone as a Chalcone Tetramer

This compound has been identified as one of two chalcone tetramers isolated from the bark of Lophira alata, alongside lophirachalcone (B1675075) ucl.ac.uknih.gov. Chalcone tetramers are complex molecules formed through the oligomerization of simpler chalcone units. While these compounds have been characterized and their presence in Lophira alata documented, the specific proposed biosynthetic pathways detailing the sequential enzymatic steps leading to the formation of this compound as a tetramer are not extensively detailed in the available scientific literature. Research has focused on their isolation and potential biological activities ucl.ac.uknih.govcambridge.org.

Enzymatic Steps and Regulation in Chalcone Biosynthesis

The biosynthesis of chalcones is tightly regulated at multiple levels to ensure appropriate production of these vital secondary metabolites. As the rate-limiting enzyme, Chalcone Synthase (CHS) is a primary target for regulation wikipedia.orgoup.com. Regulation occurs at both the transcriptional level, where gene expression is modulated by various environmental stimuli such as light, wounding, and pathogen attack, and at the post-translational level, involving protein stability and degradation nih.govoup.com.

Specific transcription factors, including R2R3-MYB and bHLH proteins, often interact with co-factors to control the expression of CHS and other flavonoid biosynthetic genes oup.com. Furthermore, feedback inhibition mechanisms have been observed, where downstream products can influence the activity of upstream enzymes like PAL and CHS oup.com. Chalcone Isomerase (CHI) is another key enzyme, catalyzing the conversion of chalcones to flavanones, which is a crucial step in the diversification of flavonoid structures wikipedia.orgfrontiersin.org.

Genetic and Molecular Basis of this compound Production in Lophira alata

Lophira alata, commonly known as Azobé or Ekki, is a large tree species native to tropical West Africa prota4u.orgqjure.com. While studies have explored the genetic diversity and spatial genetic structure of Lophira alata for purposes such as timber tracing and species identification columbia.eduresearchgate.net, the specific genetic and molecular basis governing the biosynthesis of secondary metabolites like this compound within this species is not extensively detailed in the provided literature. The identification of this compound as a compound produced by Lophira alata suggests the presence of the necessary enzymatic machinery, likely involving CHS and potentially other specialized enzymes for tetramer formation, encoded by the plant's genome. However, specific genes or regulatory networks directly responsible for this compound production have not been elucidated in the reviewed sources.

List of Compounds Mentioned:

this compound

Lophirachalcone

Naringenin chalcone

Lophirone L

Lophirone M

p-Coumaroyl-CoA

Malonyl-CoA

Naringenin

Chemical Synthesis and Structural Modifications of Alatachalcone

Total Synthesis Approaches for Alatachalcone and Related Chalcone (B49325) Tetramers

A plausible retrosynthetic analysis of this compound would involve the disconnection of the tetrameric core into smaller, more manageable chalcone monomers or dimers. The key challenge lies in the controlled and regioselective coupling of these precursor units to assemble the complex polycyclic framework.

Key Retrosynthetic Disconnections and Strategies:

Biomimetic Oxidative Coupling: Inspired by the proposed biosynthetic pathways of many polyphenolic compounds, a biomimetic approach involving oxidative coupling of chalcone monomers could be a viable strategy. This would likely involve the use of specific oxidizing agents to promote the formation of the carbon-carbon and carbon-oxygen bonds that link the chalcone units.

Convergent Suzuki-Miyaura or Stille Coupling: A convergent strategy could involve the synthesis of functionalized chalcone monomers or dimers bearing appropriate leaving groups (e.g., halides or triflates) and organometallic moieties (e.g., boronic acids or stannanes). Subsequent palladium-catalyzed cross-coupling reactions could then be employed to forge the bonds between the chalcone subunits. This approach offers a high degree of control over the connectivity of the final tetramer.

Stepwise Annulation and Cyclization Reactions: A more linear approach might involve the stepwise construction of the tetrameric backbone through a series of annulation and cyclization reactions. This could involve aldol (B89426) condensations to form the initial chalcone units, followed by Michael additions and subsequent intramolecular cyclizations to build the polycyclic system.

The synthesis of related complex chalcones, such as Lophirone E, provides valuable insights into the potential synthetic routes for this compound. The total synthesis of Lophirone E demonstrated the feasibility of constructing complex chalcone-based natural products through a carefully orchestrated sequence of reactions. nih.gov

Table 1: Potential Precursors for this compound Synthesis

| Precursor Type | Description | Potential Coupling Strategy |

| Monomeric Chalcones | Substituted 1,3-diphenyl-2-propen-1-one units with appropriate functional groups for coupling. | Oxidative coupling, Palladium-catalyzed cross-coupling |

| Dimeric Chalcones | Pre-formed dimers of chalcone units, simplifying the final coupling steps to assemble the tetramer. | Late-stage palladium-catalyzed coupling, Macrocyclization |

| Functionalized Arenes | Highly substituted aromatic rings that can be elaborated into chalcone units through reactions like Friedel-Crafts acylation and subsequent aldol condensation. | Stepwise construction of chalcone moieties |

Synthetic Strategies for Novel this compound Derivatives

The development of novel this compound derivatives is crucial for exploring structure-activity relationships and potentially enhancing its biological properties. Synthetic strategies would focus on modifying the peripheral functional groups of the this compound core.

Common Derivatization Approaches:

Alkylation and Acylation: The numerous phenolic hydroxyl groups on the this compound scaffold are prime targets for modification. Alkylation with various alkyl halides or acylation with acid chlorides or anhydrides can be used to introduce a wide range of functional groups, altering the molecule's lipophilicity and hydrogen-bonding capabilities.

Glycosylation: The attachment of sugar moieties to the hydroxyl groups can significantly impact the solubility and bioavailability of this compound. Enzymatic or chemical glycosylation methods could be employed to generate a library of glycosylated derivatives.

Modification of the α,β-Unsaturated Ketone: The enone functionality within the chalcone units is susceptible to a variety of chemical transformations, including Michael additions and reductions. These modifications can lead to derivatives with altered electronic and conformational properties.

Regioselective and Stereoselective Synthesis Methodologies

The complex and highly substituted nature of this compound necessitates the use of advanced regioselective and stereoselective synthetic methodologies to control the formation of specific isomers.

Regioselective Control:

Directing Groups: The strategic placement of directing groups on the chalcone precursors can guide the regioselectivity of coupling reactions. For instance, in palladium-catalyzed cross-coupling reactions, the position of the organometallic or halide functionality dictates the point of connection.

Enzymatic Catalysis: Biocatalysts, such as oxidases and peroxidases, often exhibit high regioselectivity in the coupling of phenolic compounds and could be explored for the controlled oligomerization of chalcone monomers. researchgate.net

Protecting Group Strategies: A carefully designed protecting group strategy is essential to differentiate between the various reactive sites on the chalcone precursors, allowing for sequential and site-specific modifications.

Stereoselective Control:

Chiral Catalysts: The use of chiral catalysts in key bond-forming reactions can induce stereoselectivity, leading to the formation of a single enantiomer or diastereomer of this compound. This is particularly important if the natural product possesses specific stereocenters.

Substrate Control: The inherent chirality of the starting materials or intermediates can influence the stereochemical outcome of subsequent reactions.

Asymmetric Synthesis of Precursors: The synthesis of enantiomerically pure chalcone monomers through established asymmetric methods, such as asymmetric aldol reactions, would provide a foundation for the stereocontrolled assembly of the final tetramer. ekb.egresearchgate.netresearchgate.netnih.govjetir.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. Applying these principles to the synthesis of a complex natural product like this compound is a critical consideration for modern synthetic chemistry. researchgate.netresearchgate.netnih.gov

Potential Green Chemistry Strategies:

Use of Renewable Starting Materials: Exploring the use of bio-based starting materials for the synthesis of the chalcone precursors would reduce the reliance on petrochemical feedstocks.

Catalytic Methods: Employing catalytic reactions, rather than stoichiometric reagents, minimizes waste generation. This includes the use of highly efficient palladium catalysts for cross-coupling reactions and the development of novel organocatalysts.

Benign Solvents: The use of environmentally friendly solvents, such as water, ethanol, or supercritical fluids, in place of hazardous organic solvents would significantly improve the green credentials of the synthesis. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and designing efficient, high-yielding reactions.

Table 2: Comparison of Synthetic Approaches for Chalcone Synthesis

| Synthetic Method | Key Features | Potential Green Chemistry Advantages |

| Claisen-Schmidt Condensation | Base- or acid-catalyzed condensation of an aldehyde and a ketone to form the chalcone core. ekb.eg | Can often be performed in greener solvents like ethanol; solvent-free variations exist. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide or triflate. | High atom economy; can be performed under mild conditions. |

| Wittig Reaction | Reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. ekb.eg | Can be performed in aqueous media. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. atlantis-press.com | Reduced reaction times and often improved yields, leading to lower energy consumption. |

| Biocatalysis | Use of enzymes to catalyze specific reactions. researchgate.net | High selectivity, mild reaction conditions, and use of renewable catalysts. |

Mechanistic Elucidation of Anti Neoplastic Activities

Modulation of Tumor Promotion Pathways by Alatachalcone

Tumor promotion is a critical stage in carcinogenesis, where initiated cells are stimulated to proliferate and differentiate, leading to tumor formation. This compound has demonstrated efficacy in interfering with these processes.

This compound has shown a significant capacity to inhibit tumor promotion induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in experimental models. In a study involving mouse skin, this compound, administered at a dose of 16 nmol, effectively suppressed tumor promotion caused by TPA (1.6 nmol) tandfonline.comoup.comtandfonline.comnih.gov. TPA is a well-established phorbol (B1677699) ester used as a potent tumor promoter in chemical carcinogenesis models, mimicking the action of diacylglycerol (DAG) and activating cellular signaling pathways mdpi.comnih.gov. The inhibition of TPA-induced tumor promotion by this compound highlights its potential as a chemopreventive agent by targeting the promotion stage of carcinogenesis tandfonline.comdntb.gov.ua.

Table 1: Inhibition of TPA-Induced Tumor Promotion by this compound

| Compound | Dose (nmol) | Tumor Promoter | Dose of Promoter (nmol) | Observed Effect | Reference |

| This compound | 16 | TPA | 1.6 | Significant inhibition of tumor promotion | tandfonline.com |

TPA initiates a cascade of molecular events that drive tumor promotion, including inflammatory responses and the activation of specific signaling pathways. This compound's ability to counteract these effects suggests an interference with downstream molecular events. TPA is known to promote inflammation, which can drive the clonal expansion of initiated cells, contributing to tumor growth researchgate.net. Furthermore, TPA's action is closely linked to the activation of Protein Kinase C (PKC) nih.gov. While specific downstream targets of this compound in TPA-mediated carcinogenesis are still under investigation, its observed anti-inflammatory effects and inhibition of Epstein-Barr virus (EBV)-activation induced by tumor promoters like teleocidin B-4 tandfonline.com suggest a broader impact on pro-carcinogenic signaling pathways.

Potential Influence on Cell Cycle Progression

Disrupting the cell cycle is a common strategy employed by anti-cancer agents to halt tumor proliferation. Chalcone (B49325) derivatives, in general, have been shown to induce cell cycle arrest at various phases, thereby preventing cancer cells from replicating nih.gov. Specifically, synthetic indole (B1671886) chalcones have been observed to cause cell cycle arrest in the G2/M phase, accompanied by DNA damage and modulation of key cell cycle regulators such as cyclin D1, p21, and p27 mdpi.com. Another chalcone, Licochalcone H, induced G1 phase arrest by modulating the JAK2/STAT3 signaling pathway, leading to downregulation of cyclin D1 and upregulation of cell cycle inhibitors p21 and p27 biomolther.org. These findings suggest that this compound may also influence cell cycle progression by affecting the balance of cyclins and cyclin-dependent kinase inhibitors (CKIs), potentially leading to cell cycle arrest and a reduction in cancer cell proliferation. The activation of DNA damage signaling pathways, such as ATR/Chk2/p53, can also lead to cell cycle arrest nih.gov.

Table 2: Cell Cycle Modulation by Chalcone Derivatives

| Compound/Class | Targeted Phase | Key Proteins/Pathways Modulated | Observed Effect | Reference |

| Chalcones | Various | Cell cycle regulatory proteins (e.g., cyclins, CDKs) | Induction of cell cycle arrest | nih.gov |

| Indole Chalcone | G2/M Phase | Cyclin D1 (down), p21 (up), p27 (up), DNA damage response system | Cell cycle arrest, DNA damage | mdpi.com |

| Licochalcone H | G1 Phase | JAK2/STAT3 signaling, Cyclin D1 (down), p21 (up), p27 (up) | Cell cycle arrest | biomolther.org |

| General Chalcones | G1/G2/M | p53, p21, p27, Cyclin D1, CDK2, CDK6 | Cell cycle arrest | mdpi.combiomolther.orgnih.gov |

Induction of Programmed Cell Death Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. This compound, like other chalcones, may induce apoptosis in cancer cells nih.govmdpi.combiomolther.orgnih.gov. The induction of apoptosis by chalcone derivatives has been linked to several molecular events, including the activation of caspases (e.g., caspase-3, caspase-7), cleavage of PARP, release of cytochrome c from mitochondria, and reduction in mitochondrial membrane potential mdpi.comnih.gov. These events are hallmarks of the intrinsic apoptotic pathway, which can be triggered by cellular stress or DNA damage libretexts.orgthermofisher.commdpi.com. The Bcl-2 family of proteins plays a critical role in regulating mitochondrial integrity and the release of pro-apoptotic factors thermofisher.commdpi.com. While direct evidence for this compound's specific apoptotic mechanisms is still emerging, its general classification as a chalcone suggests it may operate through similar pathways, leading to cancer cell demise.

Table 3: Apoptosis Induction Mechanisms by Chalcone Derivatives

| Compound/Class | Key Proteins/Pathways Involved | Observed Effect | Reference |

| Chalcones | Caspases, Bcl-2 family proteins, Cytochrome c, PARP | Induction of apoptosis | nih.govmdpi.combiomolther.orgnih.gov |

| Indole Chalcone | Caspase 3/7 activation, PARP cleavage, Cytochrome c release, Mitochondrial membrane potential reduction | Induction of apoptosis | mdpi.com |

| Licochalcone H | JAK2/STAT3 signaling | Induction of apoptosis | biomolther.org |

| General Chalcones | ER stress, CHOP, ROS production, Bcl-2 family members, Caspase-8 | Apoptosis induction (often via mitochondrial pathway) | mdpi.com |

Anti-Angiogenic Potential and Mechanisms

Angiogenesis, the formation of new blood vessels, is essential for tumor growth, survival, and metastasis. Chalcones have demonstrated anti-angiogenic properties nih.govresearchgate.net. The primary pathway targeted by anti-angiogenic therapies is the vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling axis mednexus.orgmdpi.comnih.govmdpi.com. By inhibiting VEGF signaling, these agents disrupt the proliferation and migration of endothelial cells, thereby starving the tumor of its blood supply. While specific studies detailing this compound's direct impact on angiogenesis are limited, its classification as a chalcone suggests potential activity against this pathway. Resistance to anti-VEGF therapies can arise through alternative angiogenic pathways, underscoring the importance of compounds that may target multiple aspects of tumor vascularization mednexus.org.

Table 4: Anti-Angiogenic Targets Associated with Chalcones

| Target Pathway/Molecule | Role in Angiogenesis | Relevance to Chalcones | Reference |

| VEGF/VEGFR Pathway | Key regulator of endothelial cell proliferation, migration, and survival; promotes new blood vessel formation. | Primary target | nih.govresearchgate.netmednexus.orgmdpi.comnih.govmdpi.com |

| Ang-2 | Works synergistically with VEGF to promote endothelial cell survival and vascular maturation. | Potential target | mednexus.org |

Interaction with Multi-Drug Resistance Mechanisms

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a wide range of cytotoxic drugs, often mediated by efflux pumps such as P-glycoprotein (P-gp) mdpi.commdpi.comecancer.org. P-gp is an ATP-dependent efflux transporter that actively pumps chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy mdpi.comwikipedia.org. Chalcones have been identified as compounds that may interact with or inhibit MDR mechanisms nih.gov. By potentially modulating P-gp activity or expression, this compound could enhance the effectiveness of conventional chemotherapeutic agents, making cancer cells more susceptible to treatment. However, the development of P-gp inhibitors faces challenges related to specificity and dose-limiting toxicities ecancer.org.

Table 5: Targets in Multi-Drug Resistance Modulated by Chalcones

| Target Molecule | Role in Multi-Drug Resistance (MDR) | Relevance to Chalcones | Reference |

| P-glycoprotein (P-gp) | ATP-dependent efflux pump that actively transports a broad spectrum of chemotherapeutic drugs out of cancer cells. | Potential inhibitor/modulator | nih.govmdpi.commdpi.comecancer.orgwikipedia.orgnih.gov |

| MDR/TAP subfamily | Involved in multidrug resistance; P-gp is a member of this subfamily. | General context | wikipedia.org |

List of Compounds Mentioned:

this compound

12-O-tetradecanoylphorbol-13-acetate (TPA)

Teleocidin B-4

Diacylglycerol (DAG)

Molecular Pharmacology of Anti Inflammatory Effects

Inhibition of Teleocidin B-4-Induced Inflammation by Alatachalcone

This compound has been identified as a potent inhibitor of inflammation induced by Teleocidin B-4. In studies involving mouse ear models, this compound, alongside other isolated compounds like lophirachalcone (B1675075), exhibited significant inhibitory activity against Teleocidin B-4-induced inflammation researchgate.netmdpi.comnih.goveco-vector.com. Furthermore, in a mouse skin model, this compound demonstrated efficacy in inhibiting tumor promotion induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), a known promoter of inflammation and carcinogenesis mdpi.comnih.goveco-vector.comresearchgate.net. These findings highlight this compound's capacity to counteract inflammatory processes triggered by specific pro-inflammatory agents.

| Compound | Inducer of Inflammation | Model | Inhibitory Activity Against Teleocidin B-4 Induced Inflammation | Inhibitory Activity Against TPA-Induced Tumor Promotion | Reference |

| This compound | Teleocidin B-4 | Mouse ear | Potent inhibition | N/A | researchgate.netmdpi.comnih.goveco-vector.com |

| Lophirachalcone | Teleocidin B-4 | Mouse ear | Potent inhibition | N/A | researchgate.netmdpi.comnih.goveco-vector.com |

| This compound | TPA | Mouse skin | N/A | Significant inhibition (16 nmol) | mdpi.comnih.goveco-vector.comresearchgate.net |

Modulation of Inflammatory Signaling Pathways

Chalcones, as a class, are recognized for their ability to interfere with critical cellular signaling cascades that drive inflammatory responses. This compound, belonging to this class, is anticipated to exert its effects through similar molecular targets.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses, controlling the expression of numerous pro-inflammatory genes, cytokines, and enzymes wikipedia.orgfrontiersin.orgdovepress.com. Chalcone (B49325) derivatives have been extensively studied for their ability to inhibit NF-κB activation. This inhibition is often achieved by preventing the degradation of IκB proteins, thereby blocking the translocation of NF-κB dimers (such as p50/p65) from the cytoplasm to the nucleus mdpi.comresearchgate.netbiomolther.orgnih.govscbt.commdpi.comnih.gov. By suppressing NF-κB signaling, chalcones can downregulate the production of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and Cyclooxygenase-2 (COX-2) mdpi.comnih.gov. While specific studies detailing this compound's direct impact on NF-κB are limited, its chalcone structure strongly suggests it may engage these inhibitory mechanisms.

Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38 pathways, are crucial signaling modules that regulate a wide array of cellular processes, including inflammation, cell proliferation, and stress responses thermofisher.commdpi.comassaygenie.com. Chalcones have demonstrated the capacity to modulate these MAPK pathways. For instance, certain chalcone derivatives have been shown to inhibit ERK phosphorylation and other components of the MAPK cascade in response to inflammatory stimuli like lipopolysaccharide (LPS) mdpi.comresearchgate.netmdpi.commdpi.com. This modulation can lead to a reduction in the production of pro-inflammatory cytokines and mediators. Given its classification, this compound is likely to interact with and modulate these critical inflammatory signaling pathways.

A significant aspect of the anti-inflammatory action of chalcones involves the inhibition of key enzymes involved in the arachidonic acid cascade, primarily Cyclooxygenase (COX) and Lipoxygenase (LOX) researchgate.neteco-vector.comresearchgate.netmdpi.comd-nb.infophytopharmajournal.com. These enzymes are responsible for the synthesis of prostaglandins (B1171923) (e.g., PGE2) and leukotrienes, potent mediators of inflammation, pain, and fever. Many chalcone derivatives exhibit dual inhibitory activity against both COX and LOX enzymes, offering a broad-spectrum anti-inflammatory effect eco-vector.comd-nb.info. Some studies indicate that chalcones can specifically target COX-2, the inducible form of the enzyme predominantly expressed at sites of inflammation, thus minimizing potential gastrointestinal side effects associated with COX-1 inhibition eco-vector.commdpi.comd-nb.info. This compound, as a chalcone, is expected to possess inhibitory activity against these pro-inflammatory enzymes.

| Target Enzyme | General Chalcone Inhibitory Effect | Potential Relevance to Inflammation |

| COX-1 | Inhibition (variable) | Prostaglandin synthesis |

| COX-2 | Inhibition (often selective) | Prostaglandin synthesis (inflammatory sites) |

| 5-LOX | Inhibition | Leukotriene synthesis |

| iNOS | Inhibition | Nitric Oxide production |

Antioxidant Mechanisms Associated with Anti-Inflammatory Action

Compound List:

this compound

Lophirachalcone

Teleocidin B-4

12-O-tetradecanoylphorbol-13-acetate (TPA)

Nuclear Factor-kappa B (NF-κB)

IκB proteins

p50

p65 (Rel-A)

IκB kinase (IKK)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Inducible nitric oxide synthase (iNOS)

Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX)

Lipoxygenase (LOX)

Prostaglandins

Leukotrienes

Mitogen-Activated Protein Kinases (MAPKs)

Extracellular signal-regulated kinases (ERK)

c-Jun amino (N)-terminal kinases (JNK)

p38 kinase

Reactive oxygen species (ROS)

Nrf2 pathway

Heme oxygenase-1 (HO-1)

Superoxide dismutase (SOD)

Catalase (CAT)

Investigations into Antimicrobial Mechanisms

Antimicrobial Activity of Chalcone (B49325) Class Compounds

Chalcones are widely recognized for their broad-spectrum antimicrobial properties, demonstrating activity against various Gram-positive and Gram-negative bacteria, as well as fungi researchgate.netorscience.ru. Their efficacy stems from diverse mechanisms, often involving the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with vital cellular processes such as macromolecular synthesis acs.orgmdpi.com. Modifications to the chalcone structure, such as the introduction of hydroxyl groups or chlorine atoms, can significantly enhance their antimicrobial potency nih.govmdpi.com. Furthermore, cationic chalcones have shown potent activity by inducing cell membrane disruption acs.org. Research indicates that certain chalcone derivatives can exhibit antimicrobial activity comparable to or even exceeding that of established antibiotics like vancomycin (B549263) and tetracycline (B611298) researchgate.net. While specific antimicrobial data for Alatachalcone itself is limited in the provided literature, its classification within the chalcone family suggests it may share similar mechanisms of action and broad-spectrum activity.

Potential Targets of this compound Against Microbial Pathogens

The antimicrobial efficacy of chalcones is attributed to their ability to interact with and inhibit various essential microbial targets. Common targets identified for chalcone derivatives include:

DNA Gyrase: This enzyme is crucial for bacterial DNA replication, transcription, repair, and recombination. Chalcones have been shown to inhibit DNA gyrase, thereby disrupting bacterial DNA processes orscience.rumdpi.com.

Sortase A (SrtA): In Gram-positive bacteria like Staphylococcus aureus, SrtA is a key enzyme responsible for anchoring surface virulence proteins to the cell wall. Chalcones have been demonstrated to inhibit SrtA activity, thus attenuating bacterial pathogenicity frontiersin.orgresearchgate.net.

Alpha-Hemolysin (B1172582) (Hla): This pore-forming cytotoxin is a significant virulence factor for Staphylococcus aureus. Chalcones have been observed to inhibit the hemolytic activity of Hla frontiersin.orgpjmonline.org.

Cell Membrane and Cell Wall: Many chalcones exert their effects by disrupting the integrity of the bacterial cell membrane or inhibiting components of the cell wall synthesis pathway acs.orgmdpi.comresearchgate.net.

While direct studies on this compound's specific molecular targets are not detailed in the provided search results, its structural class suggests that it may exert its antimicrobial effects by interfering with one or more of these vital microbial pathways.

Interference with Microbial Virulence Factors

Beyond direct bactericidal or bacteriostatic effects, chalcones are also recognized for their ability to disarm pathogens by interfering with their virulence factors. This anti-virulence strategy offers a promising approach to combatting infections, as it can reduce pathogenicity without necessarily exerting strong selective pressure for resistance embopress.orgnih.govnih.gov. Key mechanisms of virulence factor interference by chalcones include:

Inhibition of Biofilm Formation: Biofilms are complex microbial communities that enhance bacterial survival and resistance to antibiotics and host immune responses. Several chalcone derivatives have demonstrated significant inhibition of biofilm formation in various bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa frontiersin.orgresearchgate.netresearchgate.netembopress.orgnih.govpcbiochemres.com. For instance, a chalcone derivative was reported to reduce biofilm formation by 66% against S. aureus pcbiochemres.com.

Quorum Sensing (QS) Inhibition: Quorum sensing is a cell-to-cell communication system that regulates the coordinated expression of virulence factors in bacterial populations. Chalcones can act as quorum-sensing inhibitors (QSIs), disrupting this communication and thereby reducing the production of toxins, enzymes, and other virulence determinants embopress.orgnih.govnih.govmdpi.com. For example, certain chalcones have been shown to inhibit pyocyanin (B1662382) and pyoverdine production in Pseudomonas aeruginosa embopress.orgnih.govnih.gov.

Modulation of Specific Virulence Proteins: Chalcones can directly inhibit key virulence proteins. As mentioned, inhibition of Sortase A and alpha-hemolysin in S. aureus are notable examples frontiersin.orgresearchgate.netpjmonline.org. Some chalcones have also been shown to reduce the expression of genes associated with virulence, such as hla, agrA, and RNAIII in S. aureus researchgate.net.

Studies on Multi-Drug Resistant Microorganisms

The rise of multidrug-resistant (MDR) microorganisms poses a critical global health challenge. Chalcones have shown considerable promise in combating these resistant strains researchgate.netorscience.rubohrium.comfrontiersin.orgplos.orgnih.gov. Their activity against MDR bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA), has been well-documented acs.orgfrontiersin.orgnih.gov. Chalcones can also contribute to overcoming resistance by reversing existing resistance mechanisms. For instance, some chalcone derivatives can inhibit efflux pumps, such as P-glycoprotein (P-gp), which are often responsible for pumping antibiotics out of bacterial cells, thereby restoring the efficacy of conventional drugs frontiersin.orgmdpi.com. Studies have indicated that certain chalcone derivatives exhibit potent activity against MDR strains, with minimum inhibitory concentrations (MICs) that are competitive with or superior to existing antibiotics researchgate.netorscience.ru. Furthermore, some chalcones have demonstrated the ability to prevent the development of resistance, as MRSA strains failed to develop resistance to a specific compound even after repeated passages frontiersin.orgnih.gov.

Table 1: Representative Antimicrobial Activity of Chalcone Derivatives Against Key Bacterial Strains

| Bacterial Strain | Representative Chalcone Derivative | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus (MRSA) | Cationic Chalcones | 2 μM | acs.org |

| Staphylococcus aureus | Compound 4 | 0.002 μg/mL | pcbiochemres.com |

| Staphylococcus aureus (MRSA) | O-OH Chalcone | 37.5 ± 13.2 μg/mL | pjmonline.org |

| Staphylococcus aureus (MRSA) | SIMR 2404 | 2 μg/mL | frontiersin.orgnih.gov |

| Escherichia coli | Cationic Chalcones | Potent activity | acs.org |

| Acinetobacter baumannii | Compound 1 | 0.002 μg/mL | pcbiochemres.com |

| Escherichia coli (MDR) | SIMR 2404 | 8–32 μg/mL | frontiersin.orgnih.gov |

| Pseudomonas aeruginosa | Chlorinated Chalcones | More effective than 2′-hydroxychalcone | mdpi.com |

Based on a comprehensive review of the available scientific literature, there is no specific information available for a compound named "this compound" in the context of enzyme inhibition or receptor binding studies. The search results contain extensive data on various chalcone derivatives and their inhibitory effects on the specified enzymes, but the term "this compound" itself is not identified or discussed.

Therefore, it is not possible to provide the detailed analysis, including inhibition constants (Kᵢ), inhibition types, and specific target enzyme data as requested in the outline. The subsequent sections on Human Carbonic Anhydrases, Paraoxonase, and Protein Tyrosine Phosphatases cannot be completed without specific research findings pertaining to "this compound."

Enzyme Inhibition and Receptor Binding Studies

Target Enzyme Identification via Biochemical Assays

IκB Kinase β (IKKβ)

IκB Kinase β (IKKβ) is a crucial enzyme in the NF-κB signaling pathway, which plays a significant role in regulating immune responses, inflammation, and cell survival. Inhibition of IKKβ is a key area of research for inflammatory diseases and cancer.

A review of current scientific literature reveals no specific studies or data on the direct inhibitory activity of Alatachalcone on IκB Kinase β (IKKβ). Therefore, its specific IC₅₀ value or the mechanism by which it might interact with this enzyme has not been documented.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers signaling cascades involved in cell proliferation, differentiation, and survival. Dysregulation of EGFR is a hallmark of several types of cancer, making it a prominent target for therapeutic inhibitors.

There is currently no published research detailing the specific inhibitory effects of this compound on the Epidermal Growth Factor Receptor (EGFR). Consequently, data regarding its binding affinity, inhibitory concentration, or mode of interaction with EGFR are not available.

Androgen Receptor (AR)

The Androgen Receptor (AR) is a type of nuclear receptor that is activated by binding androgenic hormones like testosterone (B1683101) and dihydrotestosterone. It is a critical driver in the development and progression of prostate cancer, and blocking its function is a primary therapeutic strategy.

Specific studies on the binding or inhibitory activity of this compound in relation to the Androgen Receptor (AR) have not been reported in the scientific literature. Research has been conducted on the broader class of chalcones, which have shown varied interactions with AR, including inhibiting its translocation to the nucleus. nih.govresearchgate.net However, these findings are not specific to this compound.

Signal-Transducer-and-Activator-of-Transcription 3 (STAT3)

Signal-Transducer-and-Activator-of-Transcription 3 (STAT3) is a transcription factor that is implicated in various cellular processes, including cell growth and apoptosis. wikipedia.org The constitutive activation of the STAT3 pathway is common in many cancers, and its inhibition is a target for cancer therapy. guidetopharmacology.org

While the general class of chalcones has been shown to inhibit the activation of STAT3, specific research detailing the direct interaction or inhibitory effect of this compound on STAT3 is not available in the current body of scientific literature. nih.gov

Receptor Binding Assays and Ligand-Target Interactions

Receptor binding assays are fundamental experimental procedures in pharmacology and drug discovery used to measure the affinity of a ligand (like this compound) for a specific receptor. mdpi.com These assays are crucial for determining the potency and selectivity of a compound. The general principle involves incubating a receptor source with a labeled ligand that has a known affinity for the receptor. An unlabeled test compound is then added at various concentrations to compete with the labeled ligand for binding sites.

The effectiveness of the test compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the unlabeled ligand required to displace 50% of the specifically bound labeled ligand. This value can be used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the binding affinity of the compound for the receptor.

Common types of receptor binding assays include:

Radioligand Binding Assays: Utilize a radioactively labeled ligand.

Fluorescence-Based Assays: Employ fluorescently labeled ligands, offering a non-radioactive alternative.

These assays provide critical insights into the ligand-target interactions that govern a compound's biological activity. Although general methodologies exist, specific data from receptor binding assays conducted on this compound for the targets listed above (IKKβ, EGFR, AR, STAT3) are not available in published literature.

Structure Activity Relationship Sar and Molecular Design

Elucidation of Alatachalcone's Core Pharmacophore

The core pharmacophore of a molecule represents the essential structural features required for its biological activity. For chalcones, the α,β-unsaturated carbonyl system is generally considered a critical pharmacophoric element, often involved in Michael addition reactions with biological nucleophiles, or participating in hydrogen bonding and hydrophobic interactions within target binding sites nih.govnih.gov. While specific pharmacophore elucidation studies focused solely on this compound are limited in the provided literature, its reported anti-inflammatory and anti-tumor promoter activities suggest that its specific arrangement of functional groups on the A and B rings, along with the central chalcone (B49325) backbone, contributes to its biological interactions. General chalcone pharmacophore models often include features such as hydrogen bond acceptors (e.g., carbonyl oxygen), hydrogen bond donors (e.g., hydroxyl groups), and hydrophobic regions corresponding to the aromatic rings nih.govnih.gov. The precise arrangement and electronic properties of these features in this compound would determine its specific target interactions.

Impact of Functional Group Modifications on Biological Activities

Modifications to the A and B rings of chalcones are known to profoundly influence their biological activities. Research on various chalcone derivatives has highlighted specific structure-activity trends:

Ring B Substitutions: Studies indicate that antileishmanial activity in chalcones is often associated with less lipophilic compounds, particularly those featuring 4'-hydroxyl-substituted B rings and hetero/polyaromatic A rings. Conversely, good antimalarial activity has been linked to alkoxylated B rings and electron-deficient A rings nih.gov.

Aromatic Ring Properties: The electronic nature and substitution patterns of both the A and B rings are critical. Electron-donating groups (e.g., hydroxyl, methoxy) and electron-withdrawing groups can modulate the reactivity and binding affinity of chalcones to their targets nih.govresearchcommons.org. For instance, hydroxyl groups can participate in hydrogen bonding, a key interaction in many drug-target complexes nih.govnih.gov.

Central α,β-Unsaturated Ketone: This moiety is crucial for many biological activities, potentially acting as a Michael acceptor. Modifications that alter its electronic character or steric accessibility can significantly impact potency nih.gov.

While specific data on this compound derivatives is scarce, these general trends suggest that modifications to its aromatic rings could be explored to optimize its anti-tumor or anti-inflammatory effects.

Stereochemical Influences on this compound Bioactivity

Stereochemistry, including the presence of chiral centers or geometric isomerism (cis/trans), can significantly impact a molecule's biological activity by altering its three-dimensional shape and its ability to fit into a specific binding site nih.gov. Chalcones typically exist as trans isomers due to the double bond in the α,β-unsaturated ketone system. While this compound's specific stereochemical properties and their impact on bioactivity are not detailed in the provided literature, if it possesses chiral centers or can exist in different isomeric forms, understanding these stereochemical aspects would be vital for SAR studies. Different stereoisomers can exhibit vastly different potencies, selectivities, and even mechanisms of action.

Computational Chemistry and Molecular Modeling for SAR

Computational methods play a pivotal role in modern drug discovery by predicting molecular properties, elucidating SAR, and guiding the synthesis of new compounds.

QSAR models establish mathematical relationships between the chemical structure of a series of compounds and their biological activity wikipedia.org. These models can predict the activity of new, unsynthesized molecules. For chalcone derivatives, QSAR studies have been employed to predict various biological activities, including anti-inflammatory and anti-cancer effects researchcommons.orgnih.gov.

For example, QSAR models developed for chalcone derivatives as anti-inflammatory agents utilized physicochemical descriptors such as topological indices (e.g., r(C3-C5)) and electronic properties (e.g., (LUMO+1), (LUMO+2)) to predict activity researchcommons.org. Similarly, studies predicting anti-colon cancer activity for chalcone derivatives have achieved high predictive accuracy using methods like CORAL software, with validation metrics such as R²_validation = 0.90 and Q²_validation = 0.89 nih.gov. These studies demonstrate the power of QSAR in identifying key structural features that drive biological responses in chalcones.

Table 1: Representative QSAR Model Performance for Chalcone Derivatives

| Study Focus | Model Type | Key Descriptors Used | R²_validation | Q²_validation | Reference |

| Anti-inflammatory Activity | QSAR | Topological indices, Electronic properties (LUMO levels) | 0.794–0.873 | N/A | researchcommons.org |

| Anti-colon Cancer Activity | CORAL QSAR | SMILES notation, Hydrogen-Suppressed Molecular Graphs (HSG) | 0.90 | 0.89 | nih.gov |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other. This simulation helps in understanding the binding mode and estimating the binding affinity, which is crucial for drug design nih.govunja.ac.id.

Studies involving chalcone analogs have utilized molecular docking to investigate their interactions with various biological targets. For instance, docking studies have been performed against cancer-related proteins, revealing binding energies comparable to known drugs like doxorubicin (B1662922) and highlighting specific protein-ligand interactions nih.gov. Other research has focused on docking chalcone derivatives into the binding sites of proteins such as Bcl-2, evaluating binding free energy and root-mean-square deviation (RMSD) values to assess inhibitory potential unja.ac.id. These simulations provide insights into which structural features of chalcones are important for binding to specific protein targets, thereby informing SAR.

Preclinical Research and Drug Discovery Pipeline Development

In Vitro Efficacy Studies in Disease-Relevant Cell Models

The initial assessment of Alatachalcone's therapeutic potential involves evaluating its efficacy in various disease-relevant cell models. Chalcones, in general, have demonstrated significant activity against cancer cell lines, often by modulating key cellular pathways such as nuclear factor kappa B (NF-κB) nih.govresearchgate.net. Research into chalcone (B49325) derivatives has shown that specific structural modifications can lead to enhanced biological activity. For instance, certain chalcone compounds have exhibited potent cytotoxicity against human cancer cell lines, including breast (MCF-7), cervical (HeLa), and leukemia (K-562) cell lines researchgate.net. Compound 5c, a specific chalcone derivative, notably displayed significant activity across these cell lines, underscoring the potential of this chemical scaffold researchgate.net. While direct quantitative in vitro efficacy data specifically for this compound is limited in the reviewed literature, its classification as a potential anti-tumor promoter suggests investigation in relevant cell-based assays to determine its cytotoxic or inhibitory effects on cancer cell proliferation and viability.

In Vivo Efficacy Studies in Animal Models of Disease

Following promising in vitro findings, the efficacy of this compound is evaluated in preclinical animal models to assess its therapeutic effect in a complex biological system. Chalcones as a class have been extensively studied for their antineoplastic potential in vivo, demonstrating effects such as chemoprevention, cytotoxicity, anti-angiogenesis, and anti-invasion researchgate.net. Animal studies are crucial for understanding how a compound behaves within a living organism, including its ability to reach target tissues and exert a therapeutic effect. Research into chalcone-based compounds has shown that certain lead compounds can effectively inhibit tumor growth in animal models nih.gov. The designation of this compound as a "Possible Anti-tumor Promoter" jst.go.jp indicates that studies evaluating its efficacy in animal models of cancer are a logical progression in its drug discovery pipeline. Such studies typically involve monitoring tumor volume, incidence, and other disease-specific biomarkers to quantify the compound's therapeutic impact.

Lead Optimization Strategies for this compound-Based Compounds

The journey from a promising compound to a viable drug candidate often involves extensive lead optimization. This phase focuses on refining the chemical structure to enhance its biological activity, selectivity, pharmacokinetic properties, and reduce potential toxicity. Structure-Activity Relationship (SAR) studies are fundamental to this process, helping to identify which molecular features are responsible for the desired biological effects gardp.orgoncodesign-services.comcollaborativedrug.com.

Enhancement of Biological Activity and Selectivity

SAR studies for chalcones have revealed that structural complexity is not always a prerequisite for potent biological activity, such as NF-κB inhibition nih.gov. Modifications to the chalcone backbone and substituents can significantly influence potency and selectivity. For example, certain chalcone derivatives have shown enhanced activity against cancer cell lines compared to their parent compounds researchgate.net. By systematically altering the chemical structure of this compound or its related analogues, researchers aim to identify modifications that maximize its anti-tumor promoting activity while potentially improving its specificity towards cancer cells or relevant molecular targets.

Exploration of Formulation Strategies for Improved Biological Delivery

A critical aspect of lead optimization involves developing suitable formulations to ensure effective delivery of the drug candidate to its site of action. Many novel chemical entities (NCEs) possess poor solubility or bioavailability, which can hinder their therapeutic efficacy nih.gov. Preclinical formulation scientists employ various strategies, including the development of nanosuspensions, solid dispersions, emulsions, and liposomes, to overcome these challenges nih.govevotec.com. These advanced delivery systems can improve drug encapsulation efficiency, control release kinetics, and enhance cellular uptake nih.gov. For compounds like this compound, exploring formulation strategies is essential to ensure adequate drug exposure in vivo, thereby maximizing its therapeutic potential and facilitating successful preclinical testing.

Predictive Modeling for Drug Discovery

Predictive modeling and computational approaches play an increasingly vital role in accelerating drug discovery by simulating and predicting biological activity, drug-target interactions, and pharmacokinetic properties cas.orgfrontiersin.org. Techniques such as Quantitative Structure-Activity Relationships (QSAR) and artificial intelligence (AI) machine learning models are employed to analyze vast datasets, identify patterns, and guide the design of new molecules with improved therapeutic profiles oncodesign-services.comdelta4.aiapheris.comgoogleblog.com. These in silico methods can help prioritize compounds for synthesis and testing, predict potential efficacy and toxicity, and optimize lead candidates more efficiently. Applying these predictive tools to this compound could accelerate the identification of optimal structural modifications and formulation strategies, streamlining its progression through the preclinical development pipeline.

Analytical Chemistry Methodologies for Alatachalcone Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating and quantifying specific compounds within complex mixtures, such as plant extracts. nih.gov High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for the analysis of chalcones due to its high resolution and sensitivity. openmedicinalchemistryjournal.comresearchgate.net

A typical HPLC method for the separation of chalcones involves a reversed-phase column (e.g., C18) with a gradient elution system. nih.gov The mobile phase often consists of a mixture of an aqueous solvent (commonly with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govopenmedicinalchemistryjournal.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities. nih.gov

For the quantification of Alatachalcone, a validated HPLC method would be required. This involves establishing linearity, precision, accuracy, and specificity. researchgate.netscispace.com A calibration curve would be constructed using standards of known this compound concentration to enable the accurate determination of its amount in a given sample. Detection is commonly achieved using a UV-Vis detector, as chalcones typically exhibit strong absorbance in the UV region. openmedicinalchemistryjournal.comscispace.com

Table 1: Representative HPLC Parameters for Chalcone (B49325) Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the specific chalcone) |

| Temperature | Ambient or controlled (e.g., 25°C) |

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of isolated compounds like this compound. ufms.brresearchgate.net

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netnih.gov For a chalcone, ¹H NMR and ¹³C NMR are crucial for structural elucidation. ufms.brnih.gov

In the ¹H NMR spectrum of a typical chalcone, the protons of the α,β-unsaturated ketone system (the enone bridge) give rise to characteristic signals. The two vinyl protons typically appear as doublets with a large coupling constant (J > 15 Hz), which is indicative of a trans configuration. researchgate.netresearchgate.net The aromatic protons will show signals in the downfield region of the spectrum, and their splitting patterns can provide information about the substitution pattern on the aromatic rings. ufms.brnih.gov

Table 2: Representative ¹H NMR Data for a Chalcone Derivative (4-hydroxy-3-methoxychalcone)

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Hα | 7.75 | d |

| Hβ | 7.37 | d |

| Aromatic Protons | 7.0 - 8.4 | m |

| Methoxy Protons | ~3.9 | s |

| Hydroxyl Proton | Variable | br s |

Data is illustrative and based on a representative chalcone. ufms.br

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with a chromatographic system, such as HPLC-MS, it allows for the separation and identification of compounds in a mixture. openmedicinalchemistryjournal.com For this compound, mass spectrometry would provide the molecular weight, which is a critical piece of information for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and the resulting fragmentation pattern can provide further structural information. nih.gov

UV-Visible spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems like chalcones. ijrpas.comyoutube.com Chalcones typically exhibit two main absorption bands in their UV-Vis spectra. The first band, usually in the range of 220-270 nm, is attributed to the electronic transitions of the aromatic rings. The second, more intense band, typically in the range of 300-390 nm, is due to the cinnamoyl system (the enone bridge conjugated with the aromatic ring). researchgate.netijrpas.com The exact position of these bands can be influenced by the substitution pattern on the aromatic rings. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. ijrpas.comresearchgate.net For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1630-1690 cm⁻¹. ijrpas.com Other characteristic bands would include those for C=C stretching of the aromatic rings and the vinyl group, as well as C-H stretching and bending vibrations. researchgate.net

Table 3: Typical Spectroscopic Data Ranges for Chalcones

| Technique | Feature | Typical Range |

|---|---|---|

| UV-Vis | Aromatic Ring Absorption | 220-270 nm |

| Cinnamoyl System Absorption | 300-390 nm | |

| IR | C=O Stretch | 1630-1690 cm⁻¹ |

| C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ |

Development of Bioanalytical Methods for this compound Detection in Biological Matrices

To study the pharmacokinetics and metabolism of this compound, robust bioanalytical methods are required for its detection and quantification in biological matrices such as plasma, urine, and tissues. nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity and selectivity. nih.govnih.gov

The development of an LC-MS/MS method for this compound would involve several key steps. First, an efficient sample preparation method would need to be developed to extract this compound from the complex biological matrix and remove interfering substances. nih.govresearchgate.net Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Next, the chromatographic conditions would be optimized to achieve good separation of this compound from any metabolites and endogenous matrix components. nih.gov Finally, the mass spectrometer would be tuned to specifically detect and quantify this compound, often using multiple reaction monitoring (MRM) for enhanced selectivity. nih.gov The method would then need to be fully validated according to regulatory guidelines to ensure its reliability for use in preclinical or clinical studies. nih.govyoutube.com

Future Directions and Research Perspectives

Unexplored Biological Activities and Therapeutic Potential

The initial discovery of Alatachalcone's ability to inhibit tumor promotion and inflammation serves as a foundational data point, suggesting a much broader spectrum of bioactivity. nih.gov The chalcone (B49325) chemical scaffold is renowned for its diverse pharmacological effects, including antimicrobial, antioxidant, antidiabetic, and neuroprotective properties. nih.govjournaljabb.commdpi.com Future research should systematically explore these currently uninvestigated areas for this compound.

Key research initiatives should include:

Antimicrobial Screening: Investigating the efficacy of this compound against a wide range of pathogenic bacteria, fungi, and viruses. Many chalcone derivatives have shown potent antimicrobial capabilities by targeting various microbial enzymes. journaljabb.comnih.gov

Antioxidant Capacity: Quantifying its ability to neutralize free radicals and modulate oxidative stress, which are underlying factors in numerous chronic diseases.

Neuroprotective Effects: Assessing its potential to protect neuronal cells from damage in models of neurodegenerative diseases like Alzheimer's, a field where other chalcones have shown promise. mdpi.com

Antiparasitic Activity: Evaluating its effectiveness against parasites such as Leishmania, as many synthetic and natural chalcones have demonstrated significant antileishmanial properties. nih.gov

A comprehensive evaluation of these activities is a critical next step to fully appreciate the therapeutic landscape of this unique compound.

Novel Molecular Targets Identification

While this compound has demonstrated clear biological effects, the precise molecular targets through which it exerts these actions are unknown. nih.gov Identifying these targets is paramount for understanding its mechanism of action and for rational drug development. The broader family of chalcones is known to interact with a diverse array of cellular targets. nih.govresearchgate.net

Future research should focus on identifying whether this compound interacts with established chalcone targets, such as:

Inflammatory Enzymes: Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key enzymes in the metabolic pathways that produce inflammatory mediators. nih.gov

Cellular Structural Proteins: Tubulin, a critical component of the cytoskeleton. Inhibition of tubulin polymerization is a key mechanism for many anticancer agents. nih.govmdpi.com

Protein Kinases: Enzymes like Aurora kinases that are crucial regulators of cell division and are often dysregulated in cancer. nih.govresearchgate.net

Modern chemical biology techniques, including affinity chromatography, proteomics, and thermal shift assays, can be employed to pull down and identify the direct binding partners of this compound within the cell, potentially revealing novel mechanisms and therapeutic avenues.

Synergistic Effects with Established Therapeutic Agents

A highly promising and clinically relevant area of future research is the investigation of this compound's potential synergistic effects when combined with existing drugs. Combination therapy is a cornerstone of modern medicine, particularly in oncology, where it can enhance therapeutic efficacy, reduce toxicity, and overcome drug resistance. clevelandclinic.orgnih.gov

Given its demonstrated anti-tumor promoting activity, a logical starting point is to explore its synergy with established chemotherapeutic agents. nih.gov Studies could be designed to assess whether this compound can:

Enhance the cytotoxic effects of conventional anticancer drugs on various cancer cell lines.

Resensitize drug-resistant cancer cells to therapies they previously failed.

Allow for lower, less toxic doses of conventional agents to be used, thereby mitigating adverse side effects. nih.gov

These investigations could position this compound not just as a standalone therapeutic but as a valuable adjunct in combination regimens for complex diseases.

Advanced Computational and In Silico Research Applications

Computational chemistry and in silico modeling offer powerful tools to accelerate the research and development of this compound. researchgate.net These methods can predict biological activities, identify potential molecular targets, and guide the synthesis of more potent derivatives, thereby saving significant time and resources. nih.govresearchgate.net

Future computational research on this compound should include:

Molecular Docking: Simulating the binding of this compound to the three-dimensional structures of known biological targets (e.g., COX-2, tubulin, kinases) to predict binding affinity and interaction modes. onlinescientificresearch.comnih.gov This can help prioritize targets for experimental validation.

Quantitative Structure-Activity Relationship (QSAR): Once a series of this compound derivatives are synthesized and tested, QSAR models can be built to correlate chemical structures with biological activities. mdpi.com These models are invaluable for designing new compounds with enhanced potency.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the stability of this compound-protein complexes and to gain deeper insights into the dynamics of their interactions over time. nih.gov

Integrating these computational approaches into the research workflow will enable a more strategic and efficient exploration of this compound's therapeutic potential.

Development of this compound-Inspired Lead Compounds for Translational Research

This compound's unique chemical structure and biological activity make it an excellent "lead compound"—a starting point for the discovery of new drugs. nih.govdanaher.com The process of lead optimization involves systematically modifying the lead structure to improve its efficacy, selectivity, and pharmacokinetic properties. danaher.comyoutube.com

A dedicated medicinal chemistry program focused on this compound could:

Synthesize Analogues: Create a library of this compound derivatives by modifying its functional groups and stereochemistry. nih.govnih.gov

Establish Structure-Activity Relationships (SAR): Systematically test these new compounds to determine which structural features are essential for their biological activity. researchgate.net This knowledge is crucial for designing more effective molecules.

Improve Drug-like Properties: Optimize the lead compound to enhance its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical step in developing a molecule that can be effective in a biological system and eventually be considered for clinical trials. danaher.com

Through this iterative process of design, synthesis, and testing, this compound can serve as the blueprint for a new class of therapeutic agents poised for translational research and potential clinical application.

Q & A

Q. What are the validated methods for isolating and purifying Alatachalcone from natural sources?

this compound, a chalcone tetramer, is typically isolated from Lophira alata using column chromatography with silica gel or Sephadex LH-20, followed by HPLC purification. Key steps include solvent partitioning (e.g., hexane/ethyl acetate) and spectroscopic verification (NMR, MS) to confirm purity . Challenges in scaling up extraction require optimization of solvent ratios and temperature gradients to avoid degradation .

Q. How do researchers design in vitro assays to evaluate this compound’s anti-inflammatory properties?

Standard protocols involve cell-based assays (e.g., RAW 264.7 macrophages) to measure inhibition of pro-inflammatory markers like TNF-α or COX-2 via ELISA. Dose-response curves (0.1–100 µM) and positive controls (e.g., dexamethasone) are critical. Methodological pitfalls include cytotoxicity masking anti-inflammatory effects, necessitating parallel MTT assays .

Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

High-resolution mass spectrometry (HR-MS) and 1D/2D NMR (¹H, ¹³C, COSY, HMBC) are mandatory to confirm the chalcone tetramer backbone. IR spectroscopy can validate functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹). Purity must exceed 95% by HPLC-UV at 280 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, serum concentrations) or compound stability. A meta-analysis of raw data (e.g., IC₅₀ values) with standardized normalization (e.g., % inhibition relative to controls) is recommended. Cross-validation using orthogonal assays (e.g., Western blot vs. qPCR) reduces false positives .

Q. What experimental strategies optimize this compound’s solubility and bioavailability for in vivo studies?

Approaches include nanoformulation (liposomes, PLGA nanoparticles) or derivatization (e.g., glycosylation). Pharmacokinetic profiling (Cmax, Tmax) in rodent models requires LC-MS/MS quantification. Stability tests in simulated gastric fluid (pH 1.2–6.8) are critical for oral administration routes .

Q. How do computational methods enhance understanding of this compound’s mechanism of action?

Molecular docking (AutoDock Vina) against targets like NF-κB or STAT3 identifies binding affinities. MD simulations (GROMACS) assess ligand-receptor stability over 100-ns trajectories. QSAR models predict toxicity profiles by correlating structural motifs (e.g., hydroxylation patterns) with ADMET properties .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

Non-linear regression (GraphPad Prism) fits dose-response data to sigmoidal curves (Hill equation). Outliers are identified via Grubbs’ test (α=0.05). For multi-experiment datasets, mixed-effects models account for batch variability. Reporting must include SEM, n-values, and ANOVA results .

Q. How should researchers address reproducibility challenges in this compound synthesis?

Detailed protocols for reaction conditions (e.g., temperature, catalyst loading) must be archived in supplementary materials. Independent replication by a third-party lab and open-access deposition of spectral data (e.g., via Zenodo) are best practices .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to using this compound in preclinical animal studies?

Compliance with ARRIVE 2.0 guidelines ensures humane endpoints (e.g., tumor volume limits). IACUC approval mandates justification of sample sizes (power analysis) and analgesia protocols. Negative controls (vehicle-only) must be included to isolate compound-specific effects .

Q. How can researchers mitigate bias in interpreting this compound’s therapeutic potential?

Blinded scoring of histological outcomes and pre-registration of hypotheses (e.g., on Open Science Framework) reduce confirmation bias. Transparent reporting of all data, including null results, is essential for meta-analyses .